molecular formula C20H23N5O2 B2755170 N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 2034607-76-4

N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No. B2755170
CAS RN: 2034607-76-4
M. Wt: 365.437
InChI Key: JTMSGMVOIUTJOC-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

A significant application of compounds structurally related to N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is in the field of anticancer and anti-inflammatory treatments. For instance, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that demonstrated cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and showed 5-lipoxygenase inhibition activity, which is a crucial target in anti-inflammatory treatments (Rahmouni et al., 2016).

Synthesis and Stability Studies

Another important application area is in the synthesis and stability analysis of related compounds. Franz et al. (2017) investigated the in vitro metabolism and thermal stability of synthetic cannabinoids that share a similar pyrazole structure. This research contributes to understanding the metabolic pathways and stability under various conditions, which is crucial for developing drugs and other chemical agents (Franz et al., 2017).

Antibacterial Activity

Compounds with a pyrazolopyridine structure, like the one , have been studied for their antibacterial properties. Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial efficacy against both Gram-negative and Gram-positive bacteria, demonstrating potential applications in combating bacterial infections (Panda et al., 2011).

Antituberculosis Agents

The structural similarity of the compound to pyrazolopyridine derivatives also extends its application to antituberculosis research. Jeankumar et al. (2013) developed thiazole-aminopiperidine hybrid analogs, targeting Mycobacterium tuberculosis, illustrating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).

Molecular Docking Studies and Luminescence Properties

The structural class of this compound finds application in molecular docking studies and luminescence property research. For instance, Tang et al. (2011) synthesized a novel polyamino polycarboxylic pyridine derivative ligand, demonstrating significant luminescence properties, which is beneficial in developing luminescent materials (Tang et al., 2011).

properties

IUPAC Name

N-cyclopentyl-5-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-18(14-22-27-15)20(26)25(17-4-2-3-5-17)13-12-24-11-8-19(23-24)16-6-9-21-10-7-16/h6-11,14,17H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMSGMVOIUTJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

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